Demecolcine-d6

Descripción general

Descripción

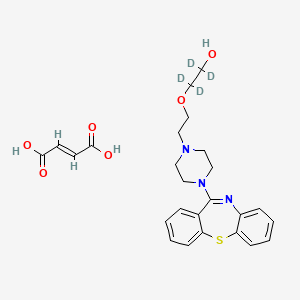

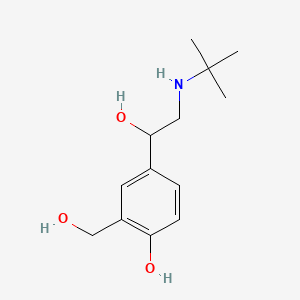

Demecolcine-d6 is an isotopically labeled antimitotic agent . It disrupts microtubules by preventing tubulin polymerization . It also stimulates the intrinsic GTPase activity of tubulin and induces apoptosis in several normal and tumor cell lines .

Molecular Structure Analysis

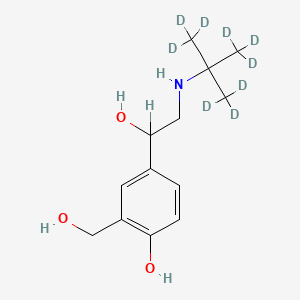

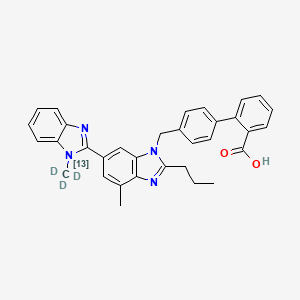

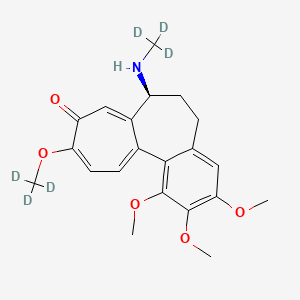

The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 . The structure of Demecolcine-d6 is not explicitly mentioned in the search results.Chemical Reactions Analysis

Demecolcine-d6 disrupts microtubules by preventing tubulin polymerization . It stimulates the intrinsic GTPase activity of tubulin .Physical And Chemical Properties Analysis

The molecular weight of Demecolcine-d6 is 377.46 and its molecular formula is C21H19D6NO5 .Aplicaciones Científicas De Investigación

Oocyte Enucleation and Embryo Development : Demecolcine treatment in oocytes induces the formation of a membrane protrusion containing condensed maternal chromosomes. This makes it easier to remove these chromosomes before somatic cell nuclear transfer (SCNT), crucial for cloning. In pigs, for instance, demecolcine-assisted enucleation increases the developmental potential of embryos generated from these oocytes compared to those from mechanically enucleated oocytes (Suo Li et al., 2014).

Effect on Microtubule Kinetics : Demecolcine, a microtubule-depolymerizing agent, impacts microtubule kinetics in various species. For example, in bovine oocytes, it leads to increased rates of enucleation and protrusion formation, essential for successful embryo development after nuclear transfer (N. Z. Saraiva et al., 2009).

Improvement of Somatic Cell Nuclear Transfer (SCNT) Embryos : Postactivation treatment with demecolcine in combination with other compounds like 6-dimethylaminopurine (6-DMAP) enhances the in vitro and in vivo developmental competence of SCNT embryos in pigs. This suggests that demecolcine affects nuclear remodeling and maturation promoting factor (MPF) activity (Joohyeong Lee et al., 2018).

Role in Mouse Oocyte Enucleation : Studies on mouse oocytes show that timely exposure to demecolcine can produce developmentally competent cytoplasts for animal cloning. The treatment disrupts spindle microtubules and affects the extent of second polar body extrusion (E. Ibáñez et al., 2003).

Effects on Gene Expression and Protein Levels in Bovine Oocytes : Demecolcine treatment in bovine oocytes affects gene expression levels, such as up-regulating the maternal c-mos gene. It also enhances the protein level of mitogen-activated protein kinase 1 (MAPK1), which plays a role in oocyte development (Yan Gao et al., 2014).

Safety And Hazards

Direcciones Futuras

Demecolcine-d6 is used for scientific research in cells . It has been used mostly for the study of mitosis in cells . Its inhibition of microtubules causes aneuploidy in mitotic cells where the microtubules fall apart or are suppressed before they can complete their function of pulling chromosomes into the daughter cell . Depending on the dose, Demecolcine-d6 has also been found to cause DNA fragmentation of chromosomes in micronuclei when nondisjunction occurs .

Propiedades

IUPAC Name |

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJPGOLRFBJNIW-AHQJRMJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demecolcine-d6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.